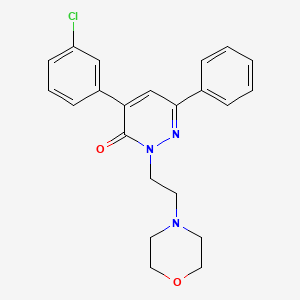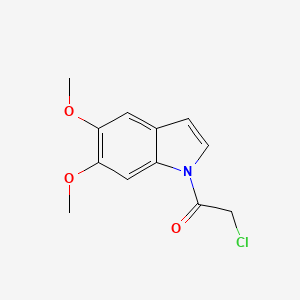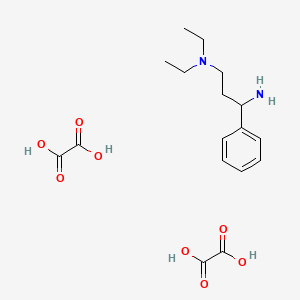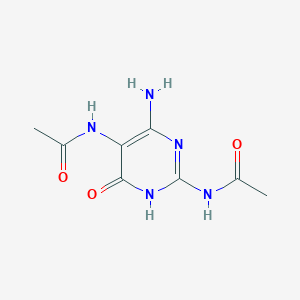
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is a synthetic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. One common route includes the condensation of appropriate substituted hydrazines with diketones, followed by cyclization and functional group modifications. Reaction conditions often involve the use of solvents like ethanol or acetic acid, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit a particular enzyme involved in disease progression, thereby reducing symptoms or slowing disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-piperidinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-pyrrolidinoethyl)-6-phenyl-
Uniqueness
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the morpholinoethyl group may enhance its solubility and ability to interact with biological targets compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
23338-58-1 |
|---|---|
Molekularformel |
C22H22ClN3O2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)24-26(22(20)27)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
InChI-Schlüssel |
YKNCRNHKWFDFFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)





![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)

![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)

![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)



